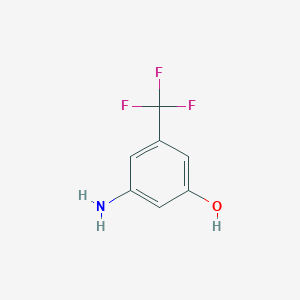![molecular formula C27H30N4O5 B2728992 N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941981-11-9](/img/no-structure.png)
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C27H30N4O5 and its molecular weight is 490.56. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized for their potential in creating novel coordination complexes with metals such as Co(II) and Cu(II), indicating the utility of such compounds in developing materials with specific chemical and physical properties. The study by Chkirate et al. (2019) demonstrates the synthesis and characterization of these derivatives and explores their antioxidant activity, suggesting that similar compounds could be used in the development of materials or drugs with antioxidant properties (Chkirate et al., 2019).
Herbicide Activity
Compounds with a chloroacetamide structure, such as those related to the structure of interest, have been investigated for their use as herbicides. The study by Weisshaar and Böger (1989) on chloroacetamide inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus provides an example of how structural analogs of N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide could be utilized in agricultural chemistry (Weisshaar & Böger, 1989).
Antipsychotic Agents
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a series of novel potential antipsychotic agents, indicates the potential medical applications of pyrazole and acetamide derivatives in developing new treatments for psychiatric conditions. These compounds showed promise in animal behavior tests without interacting with dopamine receptors, suggesting an innovative approach to antipsychotic drug design (Wise et al., 1987).
Antioxidant and Anti-inflammatory Activities
The synthesis and characterization of novel thiazole derivatives incorporating a pyrazole moiety, as reported by Saravanan et al. (2010), highlight the potential of such compounds in pharmaceutical applications, including antimicrobial, antioxidant, and anti-inflammatory activities. This suggests that similar structures could be explored for their biological activities (Saravanan et al., 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the condensation of 3,4-diethoxybenzaldehyde with ethyl acetoacetate to form 2-(3,4-diethoxyphenyl)ethylideneacetoacetate. This intermediate is then reacted with hydrazine hydrate to form 2-(3,4-diethoxyphenyl)ethylidenehydrazinecarboxamide, which is further reacted with 4-methoxyphenylhydrazine to form 2-(3,4-diethoxyphenyl)ethylidene-2-(4-methoxyphenyl)hydrazinecarboxamide. The final step involves the reaction of this intermediate with acetic anhydride and acetic acid to form N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Starting Materials": [ "3,4-diethoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-methoxyphenylhydrazine", "acetic anhydride", "acetic acid" ], "Reaction": [ "Condensation of 3,4-diethoxybenzaldehyde with ethyl acetoacetate to form 2-(3,4-diethoxyphenyl)ethylideneacetoacetate", "Reaction of 2-(3,4-diethoxyphenyl)ethylideneacetoacetate with hydrazine hydrate to form 2-(3,4-diethoxyphenyl)ethylidenehydrazinecarboxamide", "Reaction of 2-(3,4-diethoxyphenyl)ethylidenehydrazinecarboxamide with 4-methoxyphenylhydrazine to form 2-(3,4-diethoxyphenyl)ethylidene-2-(4-methoxyphenyl)hydrazinecarboxamide", "Reaction of 2-(3,4-diethoxyphenyl)ethylidene-2-(4-methoxyphenyl)hydrazinecarboxamide with acetic anhydride and acetic acid to form N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide" ] } | |
Numéro CAS |
941981-11-9 |
Nom du produit |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide |
Formule moléculaire |
C27H30N4O5 |
Poids moléculaire |
490.56 |
Nom IUPAC |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C27H30N4O5/c1-4-35-24-11-6-19(16-25(24)36-5-2)12-13-28-26(32)18-30-14-15-31-23(27(30)33)17-22(29-31)20-7-9-21(34-3)10-8-20/h6-11,14-17H,4-5,12-13,18H2,1-3H3,(H,28,32) |
Clé InChI |
QZYBRTBDFUJIQO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O)OCC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



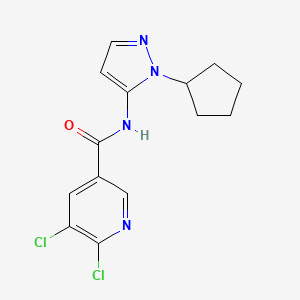
![2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2728913.png)

![{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate](/img/structure/B2728916.png)
![3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2728921.png)
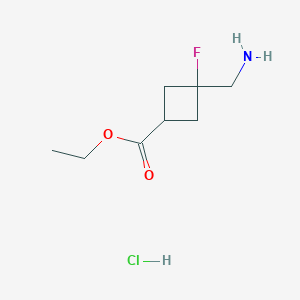
![ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2728923.png)
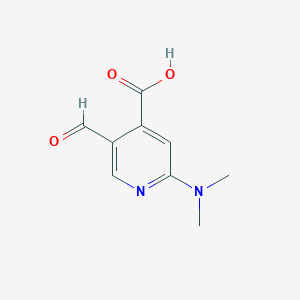
![1-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2728926.png)
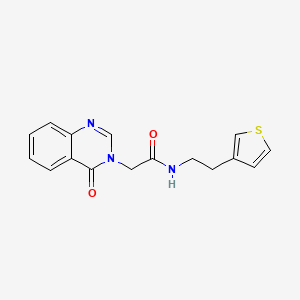

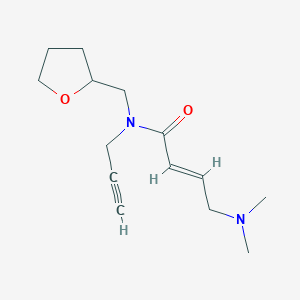
![1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2728930.png)
